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8(R),15(S)-DiHETE

Cat. No.: B13717390
M. Wt: 336.5 g/mol
InChI Key: NNPWRKSGORGTIM-ISEFYURISA-N
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Description

Contextualization within Lipid Mediator Landscape

Lipid mediators are a vast and diverse class of signaling molecules derived from polyunsaturated fatty acids that play crucial roles in cell signaling, inflammation, and the immune response. utmb.edudiva-portal.org This landscape includes well-known families such as the prostaglandins, thromboxanes, leukotrienes, and lipoxins. hmdb.cafoodb.cautmb.edu Eicosanoids, which are derived from 20-carbon fatty acids like arachidonic acid, represent a major subclass of these mediators. hmdb.cadiva-portal.org

Dihydroxyeicosatetraenoic acids (DiHETEs) are a specific group within the eicosanoid family, characterized by two hydroxyl groups on the 20-carbon chain. utmb.edu They are formed through various enzymatic pathways, often involving lipoxygenases (LOX) or cytochrome P450 (CYP450). mdpi.comwikipedia.orgcreative-proteomics.com The 8,15-DiHETEs are biosynthesized through the sequential or coordinated action of different LOX enzymes, such as 5-LOX, 8-LOX, and 15-LOX, which can introduce oxygen at different positions on the arachidonic acid backbone. ebi.ac.uknih.gov For instance, human umbilical vein endothelial cells can produce 8,15-diHETE molecules from the precursor 15-HPETE, suggesting the presence of both a 15-lipoxygenase and an enzymatic system capable of further modification. ahajournals.orgnih.gov These mediators function locally at their site of synthesis, exerting potent biological effects at very low concentrations through receptor-mediated pathways. hmdb.cafoodb.ca

Significance of Stereoisomerism in Biological Activity

A defining feature of eicosanoid biology is the profound impact of stereoisomerism on function. The precise three-dimensional arrangement of atoms—including the configuration of hydroxyl groups (R or S) and the geometry of double bonds (cis or trans)—determines the molecule's ability to interact with specific receptors and enzymes, thereby dictating its biological activity.

The 8,15-DiHETE family provides a clear example of this principle. Different stereoisomers of 8,15-DiHETE, which vary only in their hydroxyl configuration and double-bond geometry, exhibit distinct and sometimes opposing biological effects. ahajournals.orgnih.gov Research has highlighted the contrasting activities of the 8(R),15(S) and 8(S),15(S) isomers.

Pain Perception: The 8(R),15(S)-DiHETE isomer has been identified as a potent hyperalgesic agent, meaning it sensitizes sensory neurons and enhances the perception of pain. ebi.ac.uk In contrast, the 8(S),15(S)-DiHETE isomer not only lacks this activity but actively antagonizes the hyperalgesia induced by this compound. ebi.ac.ukcaymanchem.com Furthermore, 8(S),15(S)-DiHETE can produce a dose-dependent hypoalgesic effect (a reduced response to painful stimuli), suggesting it may play a role in modulating the normal pain threshold. ebi.ac.uk This stereospecificity strongly implies that the induction of hyperalgesia is a receptor-dependent phenomenon. ebi.ac.uk

Chemotaxis: The isomers also show differential effects on cell migration. 8(S),15(S)-DiHETE is a known eosinophil chemotactic factor, meaning it selectively attracts eosinophils, a type of white blood cell involved in allergic reactions and parasitic infections. hmdb.cacaymanchem.com However, it is not chemotactic for neutrophils. caymanchem.com This specificity is crucial for orchestrating the correct type of immune response at sites of inflammation.

Comparative Biological Activities of 8,15-DiHETE Stereoisomers
StereoisomerEffect on Pain PerceptionChemotactic ActivityReference
This compoundInduces hyperalgesia (pro-pain)Not specified ebi.ac.uk
8(S),15(S)-DiHETEAntagonizes hyperalgesia; can be hypoalgesic (anti-pain)Chemotactic for eosinophils; not for neutrophils ebi.ac.ukcaymanchem.com

Overview of Research Directions Pertaining to 8,15-DiHETEs

Research into 8,15-DiHETEs is multifaceted, exploring their biosynthesis, specific biological functions, and potential as disease biomarkers. Key areas of investigation include:

Inflammation and Pain: A primary research focus is the role of 8,15-DiHETE isomers in inflammation and pain signaling. Studies elucidating the hyperalgesic properties of this compound and the antagonistic effects of 8(S),15(S)-DiHETE are crucial for understanding the mechanisms of inflammatory pain and identifying potential therapeutic targets. ebi.ac.ukcaymanchem.com

Cell-Specific Synthesis and Function: Investigations continue to map which cell types produce specific DiHETE isomers and how these molecules function in a cell-specific context. For example, the formation of 8,15-DiHETEs has been observed in human endothelial cells, leukocytes, and eosinophils, where they contribute to processes like chemotaxis. hmdb.caahajournals.orgcaymanchem.comresearchgate.net

Disease Biomarkers: There is interest in evaluating 8,15-DiHETE as a potential biomarker in various diseases. One study explored its utility in diagnosing hepatocellular cancer in patients with type 2 diabetes, though its individual diagnostic performance was found to be low. mdpi.com Another study classified plasma levels of 8,15-DiHETE as "detectable" or "nondetectable" to investigate relationships with infant growth metrics. mdpi.com

Interaction with other Lipid Mediators: Research also examines the interplay between 8,15-DiHETEs and other signaling pathways. For example, studies have compared the cellular effects of 8,15-DiHETE with those of other arachidonic acid metabolites to understand its relative contribution to biological responses like cancer cell proliferation, where it was found to have minimal activity in one prostate cancer model. plos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O4 B13717390 8(R),15(S)-DiHETE

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,8R,9E,11E,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4+,11-6-,14-9+,15-10+/t18-,19-/m0/s1

InChI Key

NNPWRKSGORGTIM-ISEFYURISA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C/C=C/[C@@H](C/C=C\CCCC(=O)O)O)O

Canonical SMILES

CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of 8,15 Dihetes

Precursor: Arachidonic Acid Metabolism

Arachidonic acid, a 20-carbon polyunsaturated fatty acid, is the essential precursor for the synthesis of a vast array of bioactive lipid mediators, collectively known as eicosanoids. hmdb.ca These molecules, which include prostaglandins, thromboxanes, leukotrienes, and DiHETEs, are produced by most mammalian cells and exert potent physiological effects at very low concentrations. hmdb.ca The synthesis of 8,15-DiHETE is a direct consequence of the metabolic transformation of arachidonic acid. hmdb.ca This process is initiated by cellular stimuli that trigger the release of arachidonic acid from membrane phospholipids.

Lipoxygenase-Dependent Pathways

The biosynthesis of 8,15-DiHETEs is predominantly governed by the action of lipoxygenase (LOX) enzymes. lcms.cz These enzymes catalyze the insertion of molecular oxygen into polyunsaturated fatty acids like arachidonic acid, leading to the formation of hydroperoxy derivatives that are subsequently converted to their corresponding hydroxy forms. mdpi.com

The enzyme 15-lipoxygenase-1 (15-LOX-1), encoded by the ALOX15 gene, plays a crucial role in initiating the pathway leading to 8,15-DiHETE. wikipedia.orgnih.gov This enzyme exhibits a primary activity of inserting oxygen at the 15th carbon position of arachidonic acid. wikipedia.org

The initial and principal step catalyzed by 15-LOX-1 is the conversion of arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). wikipedia.orgwikipedia.org This highly unstable hydroperoxy intermediate is rapidly reduced to its more stable hydroxyl counterpart, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). wikipedia.orgnih.gov The formation of 15(S)-HETE is a critical branching point, as this molecule can then be further metabolized by other enzymes to generate a variety of bioactive lipids, including the 8,15-DiHETEs. nih.govwikipedia.org In human eosinophils, for instance, incubation with arachidonic acid leads to the formation of 15(S)-HETE as a major product. pnas.orgcaymanchem.com

Following the formation of 15(S)-HETE, subsequent enzymatic reactions lead to the production of 8,15-DiHETEs. The conversion of the precursor 15(S)-HpETE by leukocyte preparations can yield unstable epoxide intermediates, such as 14,15-leukotriene A4 (14,15-LTA4). nih.govpnas.org The hydrolysis of this epoxide can lead to the formation of various 8,15-diHETE isomers. nih.govahajournals.orgahajournals.org Specifically, the formation of both 8(S),15(S)-DiHETE and 8(R),15(S)-DiHETE has been observed. pnas.org For example, incubation of 15-HPETE with human umbilical vein endothelial cells results in the formation of four distinct 8,15-diHETE isomers, which differ in their hydroxyl configuration and double-bond geometry. nih.govahajournals.orgahajournals.org The formation of these dihydroxy acids from 15(S)-HPETE is thought to occur through a common intermediate and is catalyzed by an enzyme system with characteristics similar to 12-lipoxygenase. pnas.org

Another isoform of 15-lipoxygenase, 15-LOX-2, encoded by the ALOX15B gene, also participates in the metabolism of arachidonic acid. wikipedia.orgwikipedia.org Human ALOX15B can convert arachidonic acid to 15S-HETE. mdpi.com Furthermore, human ALOX15B can utilize 8-HETE as a substrate to produce 8,15-diHETE. nih.govmdpi.com This indicates a potential alternative pathway where an initial 8-lipoxygenation event is followed by a 15-lipoxygenation step catalyzed by ALOX15B. Interestingly, the murine ortholog, Alox15b, primarily exhibits 8-lipoxygenase activity, converting arachidonic acid mainly to 8S-HETE. mdpi.com However, this murine enzyme can further oxygenate 15-HETE to form 15,8-diHETE. nih.gov

The generation of 8,15-DiHETEs can also occur through the sequential action of two different lipoxygenase enzymes. This is exemplified by pathways involving both 5-lipoxygenase (5-LOX) and 15-lipoxygenase. For instance, 5-LOX can act on 15(S)-HETE to produce 5(S),15(S)-diHETE. wikipedia.org Conversely, 15-LOX can act on the 5-LOX product, 5-HETE, to also yield 5,15-diHETE. wikipedia.orgresearchgate.net While this demonstrates the principle of dual lipoxygenase pathways in generating dihydroxy fatty acids, the specific combination leading to this compound involves an initial 15-lipoxygenation followed by an 8-lipoxygenation step. The enzyme responsible for the second step, introducing the hydroxyl group at the 8th position, may possess 8-lipoxygenase activity or be a 12-lipoxygenase acting on the 15-hydroperoxy intermediate. nih.govpnas.orgahajournals.orgahajournals.org

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

EnzymeGenePrimary SubstrateKey Product(s) in Pathway
15-Lipoxygenase-1ALOX15Arachidonic Acid15(S)-HpETE, 15(S)-HETE
15-Lipoxygenase-2ALOX15BArachidonic Acid, 8-HETE15(S)-HETE, 8,15-DiHETE

Table 2: Precursors and Intermediates in this compound Formation

CompoundAbbreviationRole in Pathway
Arachidonic AcidAAInitial Precursor
15(S)-Hydroperoxyeicosatetraenoic Acid15(S)-HpETEInitial Product of 15-LOX
15(S)-Hydroxyeicosatetraenoic Acid15(S)-HETEStable Intermediate
14,15-Leukotriene A414,15-LTA4Unstable Epoxide Intermediate

Dual Lipoxygenase Pathways

Sequential Action of 15-LOX and Other Lipoxygenases (e.g., 5-LOX)

The biosynthesis of 8,15-DiHETEs is initiated by the action of 15-lipoxygenase (15-LOX) on arachidonic acid, which produces 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). This intermediate is then rapidly reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). nih.gov Subsequently, other lipoxygenases can act on 15(S)-HETE to generate various DiHETE isomers.

For instance, the formation of 8,15-DiHETEs involves the further oxygenation of 15(S)-HETE. Specifically, an 8-lipoxygenase (8-LOX) can introduce an oxygen molecule at the C-8 position of 15(S)-HETE, leading to the formation of 8,15-DiHETE. researchgate.net In some cellular systems, an enzyme with 12-lipoxygenase-like activity has been proposed to be involved in the conversion of 15-HpETE to 8,15-diHETEs. researchgate.net

The biosynthesis of other DiHETEs, such as 5,15-DiHETE, also follows a sequential lipoxygenase pathway. This can occur either by the action of 5-lipoxygenase (5-LOX) on 15(S)-HETE or by the action of 15-LOX on 5(S)-HETE. nih.govresearchgate.net

Formation of Different DiHETE Isomers (e.g., this compound, 8(S),15(S)-DiHETE, 5(S),15(S)-DiHETE)

The stereochemistry of the final DiHETE product is determined by the specific lipoxygenase enzymes involved and the stereochemistry of the initial HETE substrate.

This compound and 8(S),15(S)-DiHETE: Both of these diastereomers are formed from the common precursor 15(S)-HETE. nih.gov The introduction of the hydroxyl group at the C-8 position can result in either the (R) or (S) configuration, leading to the formation of this compound and 8(S),15(S)-DiHETE, respectively. acs.org The formation of these isomers has been observed in human eosinophils. acs.org

8(S),15(S)-DiHETE: This isomer is specifically formed when 15(S)-HETE undergoes further oxidation by 15-LOX. nih.gov Additionally, 8-LOX can directly dioxygenate 15(S)-H(P)ETE to the corresponding 8(S),15(S)-disubstituted derivative. researchgate.net

5(S),15(S)-DiHETE: The biosynthesis of this isomer involves the sequential action of 5-LOX and 15-LOX. nih.govresearchgate.net This can proceed through two primary routes: the conversion of arachidonic acid to 5(S)-HETE by 5-LOX, followed by the action of 15-LOX, or the conversion of arachidonic acid to 15(S)-HETE by 15-LOX, followed by the action of 5-LOX. nih.govresearchgate.net Both pathways result in the formation of 5(S),15(S)-DiHETE.

Intermediate Epoxide Formation (e.g., 14,15-LTA4) in DiHETE Synthesis

An alternative and crucial pathway for the formation of 8,15-DiHETEs involves an unstable epoxide intermediate, 14,15-leukotriene A4 (14,15-LTA4). This epoxide is analogous to the well-known leukotriene A4 (LTA4) in the 5-lipoxygenase pathway.

The formation of 14,15-LTA4 is thought to arise from 15(S)-HpETE. researchgate.netwikipedia.org It is proposed that an enzyme with mechanistic features similar to a 12-lipoxygenase can catalyze the conversion of 15-HpETE to 14,15-LTA4. researchgate.netacs.org This unstable epoxide can then be hydrolyzed to form various DiHETE isomers, including this compound and 8(S),15(S)-DiHETE. acs.org The detection of these specific DiHETE isomers in cellular incubations is considered evidence for the prior formation of 14,15-LTA4. researchgate.netacs.org

Cellular Sources of 8,15-DiHETEs

The production of 8,15-DiHETEs is not ubiquitous and is confined to specific cell types that possess the necessary enzymatic machinery, particularly high levels of 15-lipoxygenase.

Eosinophils and Polymorphonuclear Leukocytes (PMNLs)

Eosinophils are a primary source of 8,15-DiHETEs. acs.org These cells are rich in 15-LOX-1, which initiates the biosynthetic cascade by converting arachidonic acid to 15(S)-HETE. acs.org Subsequent enzymatic activity within eosinophils leads to the formation of both this compound and 8(S),15(S)-DiHETE, likely through the 14,15-LTA4 intermediate pathway. acs.org Polymorphonuclear leukocytes (PMNLs) are also recognized as producers of 8,15-DiHETEs. researchgate.net

Keratinocytes and Epithelial Cells

Keratinocytes and other epithelial cells are capable of synthesizing 8,15-DiHETEs. researchgate.net These cells express 15-LOX, enabling them to produce 15(S)-HETE and subsequently the dihydroxy derivatives. The formation of 8,15-DiHETEs in these cells may play a role in skin inflammation and other epithelial inflammatory responses.

Endothelial Cells

Human umbilical vein endothelial cells have been shown to produce 15-HETE when incubated with arachidonic acid. researchgate.net Furthermore, when these cells are incubated with the precursor 15-HpETE, they generate various 8,15-DiHETE isomers. researchgate.net This indicates that endothelial cells contain both a 15-lipoxygenase and the enzymatic system required to synthesize 14,15-LTA4, leading to the formation of 8,15-DiHETEs. researchgate.net

Table 1: Key Enzymes and Intermediates in 8,15-DiHETE Biosynthesis

Enzyme/Intermediate Role in Biosynthesis
15-Lipoxygenase (15-LOX) Initiates the pathway by converting arachidonic acid to 15(S)-HpETE.
8-Lipoxygenase (8-LOX) Converts 15(S)-HETE to 8,15-DiHETE.
5-Lipoxygenase (5-LOX) Involved in the synthesis of 5,15-DiHETE from 15(S)-HETE.
15(S)-HETE Key intermediate formed from the reduction of 15(S)-HpETE.

Table 2: Cellular Sources and their Role in 8,15-DiHETE Production

Cellular Source Key Enzymatic Activity Products
Eosinophils High 15-LOX-1 activity This compound, 8(S),15(S)-DiHETE
Polymorphonuclear Leukocytes (PMNLs) Lipoxygenase activity 8,15-DiHETEs
Keratinocytes and Epithelial Cells 15-LOX activity 8,15-DiHETEs

Metabolism and Inactivation of 8,15 Dihetes

Enzymatic Degradation Pathways

The primary routes for the metabolic inactivation of dihydroxy-eicosanoids like 8,15-DiHETE involve oxidation reactions catalyzed by specific enzymes. Key pathways include:

Beta-Oxidation: Macrophages are capable of metabolizing hydroxyeicosatetraenoic acids (HETEs) through β-oxidation. nih.gov For instance, M2-polarized macrophages have been shown to metabolize 12(S)-HETE and 15-HETE via β-oxidation. nih.gov This process likely plays a role in the degradation of 8,15-DiHETE as well, breaking down the fatty acid chain and reducing its biological activity. nih.gov

Omega-Hydroxylation: Cytochrome P450 (CYP) enzymes, particularly those from the CYP4A and CYP4F families, are known to catalyze the ω-hydroxylation of various eicosanoids. creative-proteomics.comimpactfactor.org This process introduces a hydroxyl group at the terminal (ω) carbon of the fatty acid, marking it for further oxidation and excretion. While direct evidence for 8,15-DiHETE is limited, the metabolism of similar compounds like 12(S)-HETE to 12,19-diHETE in macrophages suggests a similar pathway could exist for 8,15-DiHETE. nih.gov

Dehydrogenase Activity: Hydroxy-eicosanoids can be further metabolized by dehydrogenases, which convert the hydroxyl groups to keto groups. mdpi.com For example, 15-HETE can be oxidized to 15-oxo-ETE. wikipedia.org This conversion of the hydroxyl moieties of 8,15-DiHETE would significantly alter its structure and likely its receptor binding and signaling functions.

Research on the metabolism of the arachidonic acid pathway has shown that levels of 8,15-diHETE can be significantly decreased in certain conditions, indicating active metabolic processing. mdpi.com

Interaction with Other Lipid Metabolic Enzymes

The metabolism of 8(R),15(S)-DiHETE is interconnected with the broader network of lipid metabolizing enzymes. These enzymes can either be involved in its formation or its subsequent breakdown.

Lipoxygenases (LOXs): The formation of 8,15-DiHETE isomers is initiated by lipoxygenases. For instance, 15-lipoxygenase-1 (15-LO-1) can metabolize arachidonic acid to 15(S)-HETE, which can then be further oxygenated by 5-LOX or 15-LO-1 itself to form various 8,15-DiHETE isomers. wikipedia.orguni-wuppertal.dehmdb.ca The stereochemistry of the resulting diHETE depends on the specific lipoxygenase involved. researchgate.net The interaction between different LOX enzymes highlights a complex interplay in the generation of these signaling molecules. impactfactor.org For example, leukocyte-type 12-LOX can also generate diHETE products. acs.org

Cyclooxygenases (COX): There is evidence of a crossover between the LOX and COX pathways. COX-2, for example, can contribute to the biosynthesis of 5,15-diHETE from 5-HETE in activated human leukocytes, demonstrating that these pathways are not entirely separate. researchgate.netresearchgate.net It is plausible that similar interactions could influence the metabolism of 8,15-DiHETE.

Cytochrome P450 (CYP) Enzymes: Besides their role in degradation, CYP enzymes can also be involved in the formation of various HETEs and DiHETEs from arachidonic acid. creative-proteomics.commdpi.com The specific CYP isoforms expressed in a given cell type can influence the profile of eicosanoids produced.

The metabolic fate of this compound is thus determined by the cellular context and the specific repertoire of expressed lipid-metabolizing enzymes.

Enzymes Involved in the Metabolism of this compound

Enzyme FamilySpecific Enzyme(s)Role in Metabolism
Lipoxygenases15-LOX-1, 5-LOX, 12-LOXFormation from arachidonic acid and 15(S)-HETE. impactfactor.orgwikipedia.orguni-wuppertal.de
Cytochrome P450CYP4A, CYP4F familiesPotential ω-hydroxylation and degradation. creative-proteomics.comimpactfactor.org
DehydrogenasesNot specifiedPotential oxidation of hydroxyl groups to keto groups. mdpi.com
Beta-oxidation enzymesNot specifiedCatabolic breakdown of the fatty acid chain. nih.gov

Cellular and Molecular Mechanisms of Action of 8,15 Dihetes

Receptor-Mediated Signaling

Eicosanoids typically exert their effects by binding to specific cell surface receptors, often G-protein coupled receptors (GPCRs), which initiate intracellular signaling cascades. mdpi.com The actions of 8(R),15(S)-DiHETE are consistent with this paradigm, characterized by a high degree of stereospecificity that strongly implies receptor-mediated events.

A hallmark of the biological activity of this compound is its stereospecificity, a feature that provides compelling evidence for the involvement of a specific receptor. Research has demonstrated that the biological effects of this compound can be distinguished from those of its stereoisomers. For instance, this compound produces a dose-dependent hyperalgesia, an effect that is completely antagonized by its isomer, 8(S),15(S)-DiHETE. nih.gov This antagonistic relationship suggests that the two isomers compete for the same binding site on a receptor, and that only the 8(R),15(S) configuration can trigger the downstream signaling that leads to hyperalgesia. nih.govcaymanchem.com This stereospecificity strongly indicates that the induction of hyperalgesia is a receptor-dependent phenomenon. cenmed.com

Further studies have shown that this compound stereospecifically sensitizes C-fiber mechanoheat nociceptors. nih.gov While the precise identity of the receptor for this compound has not been definitively established, the functional evidence for its existence is robust. Studies on other lipoxygenase products have shown interactions with various receptors, including thromboxane (B8750289) A2/prostaglandin H2 receptors, but direct binding studies for this compound are lacking. nih.gov It has been shown, however, that this compound has little to no activity at the capsaicin (B1668287) receptor (TRPV1), a known ion channel involved in pain sensation. nih.gov

Upon receptor binding, lipid mediators like DiHETEs can trigger a variety of downstream signaling pathways that ultimately determine the cellular response. While direct evidence for this compound is still emerging, studies on related compounds and enzymes provide insights into potential signaling cascades.

Calcium Mobilization: The mobilization of intracellular calcium ([Ca2+]i) is a common second messenger system activated by GPCRs. Some studies have shown that related lipid mediators can influence calcium signaling. For example, 15-HETE, a precursor to 8,15-DiHETE, can enhance thrombin-induced intracellular calcium mobilization in platelets. nih.gov However, the direct effect of this compound on calcium is less clear. One study using cells engineered to express the orphan receptor GPR63 found that this compound did not elicit a significant rise in intracellular calcium. psu.edu Similarly, it did not activate calcium influx through capsaicin receptors. nih.gov

MAPK/ERK Activation: The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is crucial for regulating cellular processes like proliferation and inflammation. The enzyme family responsible for producing 8,15-DiHETEs, 15-lipoxygenase (ALOX15), and its primary product 15-HETE have been linked to the activation of the MAPK/ERK pathway in certain cell types, such as pulmonary artery smooth muscle cells. frontiersin.org Conversely, other related diHETEs have been associated with a decrease in ERK MAPK activation in specific contexts. mdpi.com The precise role of this compound in modulating this pathway requires further direct investigation.

PI3K/Akt Activation: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling axis involved in cell survival, growth, and proliferation. The precursor, 15(S)-HETE, has been demonstrated to stimulate angiogenesis by activating the PI3K-Akt-mTOR-S6K1 signaling pathway in human dermal microvascular endothelial cells. nih.gov Furthermore, the OXER1 receptor, which is known to bind other DiHETE isomers like 5(S),15(S)-diHETE, signals through pathways that include PI3K/Akt activation. wikipedia.org This suggests that this compound may also engage this pathway, although direct evidence is pending.

Modulation of Enzyme Activities

Bioactive lipids can act not only through receptor binding but also by directly or indirectly modulating the activity of key enzymes, creating feedback loops and crosstalk within signaling networks. Products of the 15-lipoxygenase pathway have been shown to influence enzymatic activities. For instance, 15-HETE and 8,15-diHETE have been reported to inhibit platelet aggregation induced by various agonists, suggesting a potential inhibitory effect on enzymes within the platelet activation cascade. nih.gov Additionally, some 15-oxylipins have been found to inhibit the activity of 12-lipoxygenase (12-LOX), another key enzyme in arachidonic acid metabolism. researchgate.net There is also evidence that 15-HETE can act in a feedback loop to activate its own synthesizing enzyme, ALOX15. While these findings point to a regulatory role for 15-LOX products, specific studies detailing the direct modulation of enzyme activities by this compound are limited.

Interactions with Other Lipid Mediators and Signaling Pathways

The biological impact of this compound is also defined by its interactions with other signaling pathways, particularly those governed by other lipid mediators. These interactions can be antagonistic or synergistic, creating a highly regulated and context-dependent signaling environment.

The most well-documented interaction is the antagonism between this compound and its stereoisomer, 8(S),15(S)-DiHETE. The 8(S),15(S) isomer not only counteracts the hyperalgesic effects of this compound but also antagonizes the pro-inflammatory actions of Leukotriene B4 (LTB4), another potent lipid mediator derived from the 5-lipoxygenase pathway. caymanchem.com This cross-pathway antagonism highlights a point of convergence and regulation between the 15-LOX and 5-LOX pathways.

The specificity of these interactions is further underscored by the observation that 8(S),15(S)-DiHETE does not block the hyperalgesia induced by Prostaglandin E2 (PGE2), a major product of the cyclooxygenase (COX) pathway. nih.gov This indicates that while the 15-LOX pathway interacts with the LTB4 signaling axis, it does not interfere with this particular prostaglandin-mediated effect, suggesting distinct and non-overlapping mechanisms of action for sensitizing nociceptors.

The biosynthesis of 8,15-diHETEs itself is a point of interaction. Its formation from the precursor 15-hydroperoxyeicosatetraenoic acid (15-HPETE) can involve an enzyme with characteristics similar to a 12-lipoxygenase, indicating enzymatic crosstalk. ahajournals.org The production of various DiHETEs can also result from the interplay between lipoxygenase and cyclooxygenase enzymes, further illustrating the interconnectedness of these lipid mediator pathways. researchgate.netresearchgate.net

Interactive Data Table: Interactions of DiHETE Isomers with Other Signaling Mediators

Interacting CompoundEffect of 8(S),15(S)-DiHETETarget MediatorObserved OutcomeReference
8(S),15(S)-DiHETE AntagonismThis compoundInhibition of hyperalgesia nih.govcaymanchem.com
8(S),15(S)-DiHETE AntagonismLeukotriene B4 (LTB4)Inhibition of hyperalgesia caymanchem.com
8(S),15(S)-DiHETE No EffectProstaglandin E2 (PGE2)No inhibition of hyperalgesia nih.gov

Biological Functions and Physiological Roles of 8,15 Dihetes

Role in Nociception and Pain Modulation

The 8,15-DiHETE isomers are potent modulators of nociception, the sensory nervous system's response to harmful or potentially harmful stimuli. They can either enhance or reduce the perception of pain through their direct actions on sensory neurons.

Hyperalgesic Effects of 8(R),15(S)-DiHETE

This compound is recognized for its potent hyperalgesic properties, meaning it can increase the sensitivity to painful stimuli. Research has demonstrated that the intradermal injection of synthetic this compound in rats leads to a dose-dependent hyperalgesia, which is observed as a decrease in the pressure nociceptive threshold. This effect is stereospecific, suggesting it is a receptor-dependent phenomenon. The induction of hyperalgesia by this compound is linked to the inflammatory response, as it is a product of 15-lipoxygenase activity in polymorphonuclear leukocytes (PMNLs), which are key players in inflammation.

The hyperalgesia induced by leukotriene B4 (LTB4), another inflammatory mediator, is believed to be dependent on the generation of 15-lipoxygenase products like this compound by PMNLs.

Hypoalgesic and Antagonistic Effects of 8(S),15(S)-DiHETE

In contrast to its 8(R) isomer, 8(S),15(S)-DiHETE exhibits hypoalgesic (pain-reducing) and antagonistic effects. It has been shown to produce a dose-dependent hypoalgesia, indicated by an increase in the nociceptive threshold. This suggests that endogenous levels of this compound may contribute to the normal nociceptive threshold.

Furthermore, 8(S),15(S)-DiHETE acts as a stereospecific antagonist to the hyperalgesic effects of this compound. When co-administered, 8(S),15(S)-DiHETE dose-dependently antagonizes the hyperalgesia induced by this compound. It also effectively attenuates the hyperalgesia induced by LTB4. However, it does not suppress hyperalgesia induced by prostaglandin E2 (PGE2), indicating a specific mechanism of action. The hypoalgesic effect of 8(S),15(S)-DiHETE can be blocked by corticosteroids.

Sensitization of Nociceptors (e.g., C-fiber Mechanoheat Nociceptors)

Table 1: Effects of 8,15-DiHETE Isomers on Nociception

CompoundPrimary EffectMechanism of ActionSupporting Findings
This compoundHyperalgesia (Increased Pain Sensitivity)Sensitization of C-fiber mechanoheat nociceptors to mechanical and thermal stimuli.Produces a dose-dependent decrease in paw withdrawal threshold in rats.
8(S),15(S)-DiHETEHypoalgesia (Decreased Pain Sensitivity) & AntagonismAntagonizes the hyperalgesic effects of this compound and LTB4.Produces a dose-dependent increase in nociceptive threshold; its effects are blocked by corticosteroids.

Regulation of Immune Cell Function

The 8,15-DiHETE isomers also play a role in regulating the activity of various immune cells, which is closely linked to their function in inflammation.

Eosinophil Chemotaxis and Migration

8(S),15(S)-DiHETE has been identified as a potent chemotactic agent for eosinophils, a type of white blood cell involved in allergic reactions and parasitic infections. It causes eosinophil chemotaxis with a reported ED50 value of 1.5 µM. Eosinophils themselves can produce 8,15-DiHETE isomers when treated with arachidonic acid. This suggests a potential autocrine or paracrine signaling loop where 8(S),15(S)-DiHETE produced by eosinophils can attract more eosinophils to a site of inflammation.

Modulation of Neutrophil Activity (e.g., degranulation)

While 8(S),15(S)-DiHETE is chemotactic for eosinophils, it is reportedly not chemotactic for neutrophils. Neutrophils are the most abundant type of white blood cell and are crucial first responders to infection. Their functions include chemotaxis, phagocytosis, and the release of granular contents (degranulation) that contain antimicrobial and proteolytic substances. Although direct studies on the effect of this compound on neutrophil degranulation are specific, the broader context of lipid mediators in inflammation suggests complex regulatory roles. For instance, the precursor 15(S)-HETE has been shown to be a potent inhibitor of neutrophil migration across cytokine-activated endothelium, suggesting it may act as an endogenous inhibitor of neutrophil-mediated inflammation. The production of 8,15-DiHETEs by neutrophils themselves points to their involvement in modulating the inflammatory response.

Table 2: Effects of 8,15-DiHETE Isomers on Immune Cells

CompoundImmune CellObserved EffectReference Finding
8(S),15(S)-DiHETEEosinophilsChemotaxis (Cell Migration)Induces eosinophil chemotaxis with an ED50 of 1.5 µM.
8(S),15(S)-DiHETENeutrophilsNot ChemotacticDoes not induce neutrophil migration.
This compoundNeutrophilsProduction by NeutrophilsGenerated by polymorphonuclear leukocytes (PMNLs).

Potential Roles in Vascular Tone Regulation

Despite the established roles of various arachidonic acid metabolites in the regulation of vascular tone, a comprehensive review of the scientific literature reveals a notable absence of direct evidence detailing the specific functions of 8(R),15(S)-dihydroxyeicosatetraenoic acid (this compound) in this physiological process. Products of the lipoxygenase pathways are known to have diverse and sometimes opposing effects on blood vessel diameter, acting as either vasodilators or vasoconstrictors nih.govangiotensin-1-2-5-7.comprobiologists.comahajournals.orgnih.gov. For instance, metabolites such as 11,12,15-trihydroxyeicosatrienoic acid (11,12,15-THETA) and 12-hydroxyeicosatetraenoic acid (12-HETE) have been identified as endothelium-derived hyperpolarizing factors that lead to vascular relaxation nih.gov. Conversely, 20-hydroxyeicosatetraenoic acid (20-HETE) is recognized as a potent vasoconstrictor nih.govconsensus.appresearchgate.net.

However, specific research elucidating the direct impact of this compound on vascular smooth muscle contraction or endothelial function is not available in the current body of scientific literature based on the conducted searches. Studies on other dihydroxyeicosatetraenoic acid (DiHETE) isomers, such as 5,6-DiHETE and 11,12-DiHETE, have shown them to have no direct effect on the diameters of interlobular and afferent arterioles in certain experimental models nih.gov. This highlights the stereospecificity and complexity of the actions of these lipid mediators.

The primary documented biological activity of this compound is in the realm of nociception, where it has been identified as a potent hyperalgesic agent, meaning it sensitizes sensory nerves to painful stimuli nih.govnih.govnih.gov. Research has demonstrated that it acts stereospecifically, and its hyperalgesic effects can be antagonized by its stereoisomer, 8(S),15(S)-DiHETE nih.govcaymanchem.com.

Due to the lack of available data from scientific studies on the effects of this compound on vasoconstriction, vasodilation, or blood pressure, no detailed research findings or data tables on its role in vascular tone regulation can be presented. Further investigation is required to determine if this compound has any physiological role in the cardiovascular system.

Pathophysiological Involvement of 8,15 Dihetes in Disease Models

Modulation of Inflammatory Responses

The involvement of 8,15-DiHETEs in inflammation is complex, with studies pointing towards both anti-inflammatory and pro-inflammatory roles depending on the specific isomer and the biological context.

Anti-inflammatory Effects

Some research suggests that certain isomers of 8,15-DiHETE may possess anti-inflammatory properties. For instance, 8(S),15(S)-DiHETE has been shown to inhibit the production of pro-inflammatory cytokines and other inflammatory mediators. ontosight.ai Furthermore, a novel metabolite, Δ17-8,15-diHETE, derived from eicosatetraenoic acid (ETA), has been found to inhibit inflammatory processes such as neutrophil leukotriene stimulation and chemotaxis, indicating a potential anti-inflammatory role. fabresearch.org These findings suggest that specific 8,15-DiHETE compounds could act as natural antagonists to pro-inflammatory pathways. fabresearch.org

Contribution to Chronic Inflammatory Conditions

Conversely, elevated levels of certain DiHETEs have been associated with chronic inflammatory diseases. For example, increased levels of 5,15-DiHETE have been observed in patients with chronic inflammatory conditions like asthma and rheumatoid arthritis. researchgate.netresearchgate.net While not specifically 8(R),15(S)-DiHETE, this highlights the potential for related compounds to contribute to the pathology of chronic inflammation. The failure to resolve inflammation is a key factor in the progression of chronic diseases, and lipid mediators play a crucial role in this process. acs.org

Role in Carcinogenesis Models

The influence of 8,15-DiHETEs on cancer is an emerging field of study, with evidence suggesting a potential role in modulating cancer cell survival and growth.

Induction of Apoptosis in Cancer Cell Lines

Some studies indicate that 8(S),15(S)-DiHETE may have anti-tumor effects by inducing apoptosis, or programmed cell death, in certain cancer cell lines. ontosight.ai However, other research has shown that in the context of prostate cancer, 8,15-diHETE, along with other lipoxygenase products, did not protect cells from apoptosis induced by a 5-lipoxygenase inhibitor. pnas.org This suggests that the role of 8,15-DiHETEs in apoptosis may be cell-type specific and dependent on the particular experimental conditions.

Inhibition of Cell Proliferation

Research has also explored the effect of 8,15-DiHETEs on cancer cell proliferation. One study found that 8(S),15(S)-DiHETE can inhibit the proliferation of certain cancer cell lines. ontosight.ai In contrast, another study on prostate cancer cells reported that 8,15-diHETE had minimal to no activity in slowing cell proliferation. nih.govresearchgate.net These differing findings underscore the need for further investigation to clarify the specific effects of different 8,15-DiHETE isomers on various types of cancer cells.

Contribution to Cardiovascular Pathologies in Experimental Models

The role of 8,15-DiHETEs in cardiovascular health and disease is an area of growing interest. Some research suggests a potential for these compounds to influence vascular tone and blood pressure. ontosight.ai In experimental models, 8,15-diHETE has been shown to inhibit platelet aggregation induced by various stimuli. nih.gov Furthermore, studies in mice have shown that supplementation with long-chain omega-3 polyunsaturated fatty acids can lead to lower concentrations of arachidonic acid-derived lipid mediators, including 8,15-DiHETE, in cardiac mitochondria. mdpi.com Conversely, a study on young adults found that plasma levels of the omega-3 derived 14,15-DiHETE were negatively correlated with adiposity and other cardiometabolic risk factors, suggesting a potentially protective role for this specific DiHETE. nih.gov The formation of 8,15-diHETEs has also been observed in human umbilical vein endothelial cells, suggesting a potential role in vascular biology. ahajournals.org

Interactive Data Tables

Table 1: Effects of 8,15-DiHETE in Different Disease Models

Disease Model Specific Isomer/Metabolite Observed Effect Reference
Inflammation8(S),15(S)-DiHETEInhibition of pro-inflammatory cytokines ontosight.ai
InflammationΔ17-8,15-diHETEInhibition of neutrophil leukotriene stimulation and chemotaxis fabresearch.org
Chronic Inflammation5,15-DiHETEElevated levels in asthma and rheumatoid arthritis researchgate.netresearchgate.net
Carcinogenesis (General)8(S),15(S)-DiHETEInduction of apoptosis and inhibition of cell proliferation ontosight.ai
Prostate Cancer8,15-diHETENo protection from induced apoptosis pnas.org
Prostate Cancer8,15-diHETELittle to no inhibition of cell proliferation nih.govresearchgate.net
Cardiovascular8,15-diHETEInhibition of platelet aggregation nih.gov
Cardiovascular14,15-DiHETE (omega-3 derived)Negative correlation with cardiometabolic risk factors nih.gov

Implication in Insect Resistance Mechanisms (e.g., Myzus persicae models)

The compound 8(R),15(S)-dihydroxyeicosatetraenoic acid, a product of the lipoxygenase (LOX) pathway, has been identified as a key mediator in plant defense mechanisms against certain herbivorous insects. Research utilizing the green peach aphid (Myzus persicae) has provided significant insights into the role of this eicosanoid in conferring insect resistance.

In plants, the feeding activity of phloem-sucking insects like Myzus persicae triggers a cascade of defense responses. These responses involve the activation of various signaling pathways, including those regulated by jasmonic acid and salicylic (B10762653) acid. nih.gov The lipoxygenase pathway, in particular, plays a crucial role in the production of a diverse array of oxylipins that are central to plant immunity. mdpi.comnih.gov

Studies on Arabidopsis thaliana have demonstrated that aphid infestation leads to the differential expression of genes involved in plant defense. For instance, feeding by M. persicae can induce the expression of genes such as LOX2, which is involved in the jasmonate-dependent defense pathway. nih.govresearchgate.net While some LOX-derived oxylipins may facilitate insect infestation, others, like this compound, contribute to resistance. nih.govresearchgate.net

A key finding in the context of M. persicae resistance is the observation that the overexpression of specific lipoxygenase genes can negatively impact aphid fecundity. mdpi.com In barley, for example, the overexpression of the LOX2.2 gene, which is involved in jasmonic acid-mediated responses, resulted in lower aphid numbers in short-term fecundity tests. mdpi.com This suggests that products of the LOX pathway are actively involved in creating an unfavorable environment for the aphids.

Interestingly, research has also shown that metabolites within the arachidonic acid pathway, from which DiHETEs are derived, can vary significantly between insecticide-resistant and susceptible populations of M. persicae. researchgate.net In one study, levels of 8,15-diHETE were found to be significantly decreased in a thiacloprid-resistant population compared to a susceptible one, although the direct implication of this on host-plant resistance was not the primary focus. researchgate.net

The general mechanism of eicosanoid-mediated immunity in insects often involves cellular defense responses such as nodulation and phagocytosis against pathogens. pnas.orgnih.govscielo.br While these processes are directed at microbial infections, the underlying signaling pathways share components with plant-insect interactions. The production of specific dihydroxy-eicosanoids by plants acts as a defense signal that can deter herbivory by insects like M. persicae.

Table 1: Research Findings on the Role of the Lipoxygenase Pathway in Myzus persicae Interactions

Research Focus Model Organism Key Findings Reference
Gene Expression in Response to Aphid FeedingArabidopsis thalianaM. persicae feeding induced a 1.5- to 2-fold increase in transcripts of the JA-inducible LOX2 gene. nih.gov
Effect of LOX Gene Overexpression on AphidsBarley (Hordeum vulgare)Overexpression of the LOX2.2 gene led to lower fecundity of M. persicae. mdpi.com
Role of LOX5-Derived OxylipinsArabidopsis thalianaLOX5-derived oxylipins were found to promote GPA colonization, indicating pathway-specific effects. nih.govresearchgate.net
Metabolomic Changes in Resistant AphidsMyzus persicaeLevels of 8,15-diHETE were significantly lower in a thiacloprid-resistant aphid population. researchgate.net
Transcriptional Response to HerbivoryArabidopsis thalianaAphid feeding suppressed the expression of LOX-2 at later time points (72h). researchgate.net

Analytical Methodologies for 8,15 Dihete Research

Sample Preparation and Extraction Techniques for Lipid Mediators

The initial and critical step in the analysis of 8,15-DiHETE is its extraction from complex biological matrices such as plasma, serum, tissues, and cell cultures. lcms.czupce.cz The primary goal is to isolate the lipid mediators while removing interfering substances like highly abundant phospholipids. lcms.cz Solid-phase extraction (SPE) is a widely adopted and efficient technique for this purpose. lcms.czupce.czlipidmaps.org

Various SPE sorbents and protocols have been developed to optimize the recovery of oxylipins, including 8,15-DiHETE. Polymeric reversed-phase cartridges, such as Strata-X, are commonly used and have demonstrated good recovery rates for a range of oxylipins. upce.czlipidmaps.org The general procedure involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the desired lipid mediators. upce.czlipidmaps.org For instance, a typical protocol might involve conditioning a Strata-X cartridge with methanol (B129727) and water, followed by sample loading. A wash step with a low percentage of methanol helps remove non-lipid contaminants, and the oxylipins, including 8,15-DiHETE, are then eluted with a higher concentration of methanol. lipidmaps.org

To account for variability in extraction efficiency and to ensure accurate quantification, stable isotope-labeled internal standards are added to the sample before the extraction process. lcms.czlipidmaps.org This normalization is a crucial aspect of quantitative lipidomics. lcms.cz In some applications, particularly for tissue samples, homogenization is required prior to SPE to ensure the efficient release of the analytes from the tissue matrix. lipidmaps.orgnih.gov

Newer developments in extraction technology include the use of molecularly imprinted polymers (MIPs), which are designed to have selective recognition sites for target molecules, offering the potential for more specific extraction of certain lipid mediators. nih.gov

Chromatographic Separation Methods

Following extraction, chromatographic techniques are employed to separate 8,15-DiHETE from other co-extracted lipids, including its own isomers. This separation is essential for accurate identification and quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent technique for the separation of oxylipins. upce.cznih.govahajournals.org This method separates compounds based on their hydrophobicity. C18 columns are the most frequently used stationary phases for this purpose. upce.cz

In a typical RP-HPLC setup for 8,15-DiHETE analysis, a gradient elution is used, where the mobile phase composition is gradually changed to elute compounds with varying polarities. upce.cznih.gov The mobile phase often consists of a mixture of water, acetonitrile, and an acid, such as acetic acid, to improve peak shape and ionization efficiency in subsequent mass spectrometric detection. upce.cznih.gov For example, a gradient might start with a higher percentage of aqueous phase and gradually increase the organic solvent concentration to elute more hydrophobic compounds like 8,15-DiHETE. nih.gov The retention time of 8,15-DiHETE in RP-HPLC systems allows for its initial identification, which is then confirmed by mass spectrometry. nih.govahajournals.org

Straight-Phase High-Performance Liquid Chromatography

Straight-phase high-performance liquid chromatography (SP-HPLC) offers an alternative separation mechanism based on polarity. It can be particularly useful for separating isomers that may co-elute in RP-HPLC. ebi.ac.uknih.gov In some studies, SP-HPLC has been used as a final purification step to isolate specific DiHETE isomers. nih.gov The combination of both RP-HPLC and SP-HPLC can provide a more comprehensive separation of complex lipid mixtures. ebi.ac.uk

Gas Chromatography (GC)

Gas chromatography (GC) is another powerful separation technique that has been historically used for the analysis of fatty acid metabolites. nih.govahajournals.orgnih.gov Prior to GC analysis, non-volatile compounds like 8,15-DiHETE must be derivatized to increase their volatility. nih.govahajournals.orgnih.gov A common derivatization procedure involves esterification followed by conversion to trimethylsilyl (B98337) (TMS) ether derivatives. nih.govahajournals.orgnih.gov

GC, often coupled with mass spectrometry (GC-MS), has been successfully used to identify 8,15-DiHETE in various biological samples, such as in the analysis of metabolites from human umbilical vein endothelial cells. nih.govahajournals.orgnih.gov The retention time of the derivatized 8,15-DiHETE on the GC column provides one level of identification, which is then confirmed by its mass spectrum. ahajournals.org

Spectrometric Detection and Quantification

The final step in the analytical workflow is the detection and quantification of the separated 8,15-DiHETE. Mass spectrometry is the gold standard for this purpose due to its high sensitivity and specificity.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used platform for the quantitative analysis of oxylipins, including 8,15-DiHETE. nih.govresearchgate.netnih.govmdpi.com This technique offers high sensitivity and selectivity, allowing for the detection of low-abundance lipids in complex biological samples. nih.govmdpi.com

In a typical LC-MS/MS experiment, the eluent from the HPLC column is introduced into the mass spectrometer. The molecules are ionized, most commonly using electrospray ionization (ESI) in the negative ion mode for oxylipins. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). nih.govmdpi.com

For enhanced specificity and quantification, tandem mass spectrometry (MS/MS) is employed, often using a triple quadrupole (QqQ) mass spectrometer operating in the multiple reaction monitoring (MRM) mode. nih.govmdpi.com In MRM, a specific precursor ion (the molecular ion of 8,15-DiHETE, m/z 335.2) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. lcms.cznih.gov This high specificity allows for the accurate quantification of 8,15-DiHETE even in the presence of co-eluting isomers or other interfering compounds. nih.gov

The development of robust LC-MS/MS methods has enabled the simultaneous quantification of a large number of oxylipins, providing a comprehensive profile of these lipid mediators in various biological systems. researchgate.netnih.gov

Analytical StepTechniqueKey Considerations
Sample Preparation Solid-Phase Extraction (SPE)Use of appropriate sorbents (e.g., C18, polymeric), addition of internal standards for normalization. lcms.czupce.czlipidmaps.org
Separation Reversed-Phase HPLC (RP-HPLC)C18 columns are common; gradient elution with acidified mobile phases. upce.cznih.govahajournals.org
Straight-Phase HPLC (SP-HPLC)Useful for isomer separation. ebi.ac.uknih.gov
Gas Chromatography (GC)Requires derivatization (e.g., TMS ethers) to increase volatility. nih.govahajournals.orgnih.gov
Detection Mass Spectrometry (MS)Electrospray ionization (ESI) in negative mode is typical. nih.govmdpi.com
Tandem Mass Spectrometry (MS/MS)Multiple Reaction Monitoring (MRM) for high specificity and quantification. nih.govmdpi.comnih.gov

Ultraviolet (UV) Detection

Ultraviolet (UV) detection represents a valuable technique in the analysis of 8,15-DiHETE, primarily due to the presence of a conjugated triene chromophore in its structure. This structural feature results in a characteristic UV absorbance spectrum, which can be utilized for detection and preliminary identification.

In high-performance liquid chromatography (HPLC) systems, 8,15-DiHETE and its isomers exhibit a distinctive UV absorbance maximum. pnas.org Research has shown that various DiHETE isomers, including 8(R),15(S)-DiHETE, display a UV absorbance maximum at approximately 268 to 272 nm. pnas.orgcaymanchem.compnas.org For instance, in studies of human tracheal epithelial cells, the (8R,15S)-diHETE isomer was identified with a UV maximum at 268 nm. pnas.org Similarly, research on human eosinophils identified peaks corresponding to this compound with a UV absorbance maximum at 272 nm. pnas.org This characteristic absorbance allows for the monitoring of these compounds during chromatographic separation.

However, it is important to note that UV detection alone often lacks the specificity to distinguish between different DiHETE stereoisomers, as they can have very similar or identical UV spectra. pnas.orgpnas.org Therefore, UV detection is typically used in conjunction with more definitive analytical techniques, such as mass spectrometry, to confirm the identity of the specific isomer. The combination of retention time from the HPLC separation and the characteristic UV spectrum provides a strong indication of the presence of DiHETEs, which can then be confirmed by mass analysis.

Table 1: UV Absorbance Maxima for DiHETE Isomers

CompoundUV Absorbance Maximum (λmax)Source
(8R,15S)-diHETE268 nm pnas.org
(8S,15S)-diHETE268 nm pnas.org
This compound272 nm pnas.org
8(S),15(S)-DiHETE272 nm pnas.org
14(R),15(S)-DiHETE272 nm pnas.org

This table is for illustrative purposes and may not be exhaustive.

Isotope-Labeled Internal Standards for Absolute Quantification

Absolute quantification of 8,15-DiHETE relies heavily on the use of stable isotope-labeled internal standards. creative-proteomics.comavantiresearch.com This technique is essential for correcting for sample loss during extraction and for variations in instrument response, thereby ensuring the accuracy and precision of the quantitative data. mdpi.comcreative-proteomics.comavantiresearch.com

Isotope-labeled internal standards are molecules that are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). mdpi.comavantiresearch.com For the analysis of eicosanoids like 8,15-DiHETE, deuterated standards (e.g., d4-LTB4) are commonly used. lcms.cz These standards are added to the biological sample at a known concentration before any sample preparation steps. escholarship.org

During analysis by mass spectrometry, the isotope-labeled internal standard co-elutes with the endogenous analyte but is distinguished by its higher mass-to-charge ratio (m/z). avantiresearch.com By comparing the peak area of the endogenous analyte to the peak area of the known amount of the internal standard, the absolute concentration of the analyte in the original sample can be accurately calculated. avantiresearch.com This method is considered the gold standard for quantitative analysis in lipidomics. creative-proteomics.com

The purity of both the internal and primary reference standards is critical for the accuracy of the assay. avantiresearch.com Impurities in the internal standard can interfere with the quantification of the analyte, while impurities in the primary reference standard, used to create the calibration curve, will lead to inaccurate concentration calculations. avantiresearch.com

Considerations for Stereoisomer Separation and Identification

The separation and identification of 8,15-DiHETE stereoisomers are critical for understanding their distinct biological activities. acs.orgnih.gov Different stereoisomers can possess different, and sometimes opposing, physiological effects. caymanchem.com However, their structural similarity makes their separation a significant analytical challenge. nih.govnih.gov

High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a fundamental technique for separating DiHETE isomers. pnas.orgscispace.com By optimizing the mobile phase composition and gradient, it is possible to achieve separation of some isomers. nih.govupce.cz For instance, RP-HPLC has been used to separate (8R,15S)-diHETE from (8S,15S)-diHETE. pnas.org

For more complex mixtures and to resolve enantiomers, chiral chromatography is indispensable. acs.orgrsc.orgsigmaaldrich.com Chiral stationary phases, such as those based on amylose (B160209) derivatives, can differentiate between enantiomers based on their three-dimensional structure. acs.orguni-wuppertal.de Supercritical fluid chromatography (SFC) with a chiral column has also emerged as a powerful technique for the rapid and efficient separation of oxylipin stereoisomers. acs.org

Recently, two-dimensional liquid chromatography (2D-LC) methods have been developed to enhance the separation of complex oxylipin mixtures. uni-wuppertal.dechemrxiv.orgresearchgate.net These methods often combine a reversed-phase separation in the first dimension with a chiral separation in the second dimension, a technique known as achiral-chiral 2D-LC. uni-wuppertal.dechemrxiv.org This approach significantly increases peak capacity and allows for the resolution of numerous stereoisomers in a single analysis. chemrxiv.org

The definitive identification of stereoisomers requires comparison with authentic, synthetically produced standards. pnas.org The retention time of an unknown peak is compared to that of a known standard under identical chromatographic conditions. pnas.org Mass spectrometry is then used to confirm the molecular weight and fragmentation pattern, providing unequivocal identification. ebi.ac.uk

Synthetic Approaches for Research and Investigational Tool Development

Chemical Synthesis of 8,15-DiHETE Stereoisomers

The total chemical synthesis of DiHETE stereoisomers, including 8,15-DiHETE, presents a significant challenge due to the presence of multiple chiral centers and the specific geometry of the double bonds. However, stereocontrolled synthetic routes have been successfully developed to provide access to these compounds for research purposes.

A notable strategy for the total synthesis of 8(S),15(S)-DiHETE and its isomers involves a convergent approach, where key fragments of the molecule are synthesized separately and then coupled together. acs.orgacs.org This method allows for precise control over the stereochemistry at each chiral center. For instance, the synthesis might involve the coupling of a terminal acetylene (B1199291) with a vinyl bromide to construct the carbon skeleton with the desired double bond geometry. acs.org Selective hydrogenation using catalysts like Lindlar's catalyst is then employed to form the cis-double bonds. acs.org Protecting groups are used throughout the synthesis to shield reactive functional groups, and are subsequently removed in the final steps to yield the target molecule. acs.org

These synthetic methods are often complex, involving multiple steps and the use of specialized reagents. sci-hub.seresearchgate.netacs.org However, they are invaluable for producing specific, pure stereoisomers that are difficult to isolate from biological sources. The availability of synthetically produced 8,15-DiHETE isomers has been instrumental in confirming their structures and in studying their biological activities. nih.gov

Enzymatic Synthesis for Specific Isomers

Enzymatic synthesis offers a highly specific and often more environmentally friendly alternative to chemical synthesis for producing particular DiHETE isomers. sci-hub.seresearchgate.netacs.orgresearchgate.net This approach utilizes lipoxygenase (LOX) enzymes, which catalyze the regio- and stereospecific dioxygenation of polyunsaturated fatty acids like arachidonic acid. ontosight.aimdpi.comontosight.ai

The biosynthesis of 8,15-DiHETE involves the sequential action of different lipoxygenases. For example, 15-lipoxygenase (15-LOX) can convert arachidonic acid into 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is then reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). wikipedia.org Subsequently, another lipoxygenase, such as an 8-lipoxygenase or an enzyme with 12-lipoxygenase-like activity, can act on 15(S)-HETE or its hydroperoxy precursor to introduce a second hydroxyl group at the C-8 position, forming 8,15-DiHETE. ahajournals.orgnih.govahajournals.orgnih.gov

Researchers have harnessed the power of these enzymes to produce specific DiHETE isomers. For instance, incubation of 15(S)-HETE with certain cell types or purified enzymes can yield 8(S),15(S)-DiHETE. caymanchem.com Furthermore, microbial sources of lipoxygenases are being explored and engineered to create efficient biocatalytic systems for the production of various dihydroxy fatty acids. sci-hub.seresearchgate.netacs.orgresearchgate.net These enzymatic methods are particularly useful for generating the naturally occurring stereoisomers with high fidelity.

The formation of different 8,15-DiHETE isomers can occur through various enzymatic pathways. For example, the interaction of 5-lipoxygenase (5-LOX) and 15-LOX can lead to the production of 5(S),15(S)-DiHETE. researchgate.net The specific isomer produced depends on the enzymes present and the substrate provided. For instance, human 15-LOX-2, when acting on 5S-HETE, produces 5S,15S-diHETE. acs.org The conversion of 15(S)-HpETE by leukocytes can lead to the formation of the unstable epoxide 14,15-leukotriene A4 (14,15-LTA4), which can then be enzymatically hydrolyzed to form 8,15-DiHETEs. pnas.org

Table 1: Key Enzymes in 8,15-DiHETE Synthesis

EnzymeSubstrate(s)Product(s)Reference(s)
15-Lipoxygenase-1 (15-LOX-1)Arachidonic Acid15(S)-HpETE wikipedia.org
15-Lipoxygenase-2 (15-LOX-2)5(S)-HETE5(S),15(S)-diHETE acs.org
8-Lipoxygenase15(S)-HETE8,15-DiHETE ebi.ac.uk
12-Lipoxygenase-like enzyme15-HPETE8,15-diHETEs ahajournals.orgnih.govahajournals.orgnih.gov
Soybean 15-LipoxygenaseEPA, DHAResolvin and Protectin analogs researchgate.net
Recombinant Human 12-LOX5(S)-HETE5(S),12(S)-diHETE nih.gov

Derivatization for Analytical and Functional Studies

To facilitate the analysis and functional investigation of 8,15-DiHETE, various derivatization techniques are employed. These chemical modifications can enhance the stability of the molecule, improve its chromatographic properties, and enable its detection by different analytical methods.

For analysis by gas chromatography-mass spectrometry (GC-MS), 8,15-DiHETE is often converted into a more volatile derivative. theses.cz This typically involves esterification of the carboxylic acid group, for example, to form a methyl ester, and silylation of the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers. ahajournals.orgnih.govahajournals.orgnih.gov These modifications prevent thermal degradation during GC analysis and improve the chromatographic peak shape. theses.cz

Liquid chromatography-mass spectrometry (LC-MS) has become a powerful tool for the analysis of eicosanoids, often without the need for derivatization. nih.govlcms.cznih.gov However, in some cases, derivatization can still be beneficial to improve ionization efficiency and sensitivity. upce.cz

For functional studies, derivatization can be used to create molecular probes. For example, the methyl ester of 8,15-DiHETE has been used in biological assays to investigate its effects on cells. nih.gov By modifying the structure of 8,15-DiHETE, researchers can create antagonists or other tools to probe its receptor interactions and signaling pathways. The synthesis of antagonists, such as the (8S,15S)-diHETE isomer which antagonizes the effects of (8R,15S)-diHETE, is crucial for understanding the specific roles of each stereoisomer. nih.gov

Table 2: Common Derivatization Methods for DiHETE Analysis

Derivatization MethodPurposeAnalytical TechniqueReference(s)
Methyl EsterificationIncreases volatility, improves chromatographyGC-MS ahajournals.orgnih.govahajournals.orgnih.govtheses.cz
Trimethylsilylation (TMS ether)Increases volatility, improves chromatographyGC-MS ahajournals.orgnih.govahajournals.orgnih.govtheses.cz
Pentafluorobenzyl (PFB) EsterificationEnhances sensitivity for electron capture detectionGC-MS theses.cz
Charge-reversal derivatizationImproves sensitivity in mass spectrometryLC-MS/MS upce.cz

Future Directions and Therapeutic Implications Pre Clinical and Mechanistic

Elucidation of Novel Receptors and Binding Partners

A critical step in harnessing the therapeutic potential of 8(R),15(S)-DiHETE is the identification and characterization of its specific receptors and binding partners. The stereospecific effects of this compound strongly suggest a receptor-mediated mechanism of action. nih.gov For instance, the induction of hyperalgesia by this compound is a stereospecific phenomenon, pointing towards a receptor-dependent process. nih.gov Its isomer, 8(S),15(S)-DiHETE, not only lacks this hyperalgesic activity but can antagonize it, further supporting the existence of a specific receptor. nih.govcaymanchem.com

Future research will likely focus on employing advanced techniques such as affinity chromatography, proteomics, and genetic screening to isolate and identify the protein(s) that specifically bind to this compound. Characterizing these receptors will be paramount to understanding its downstream signaling and physiological functions.

Detailed Characterization of Signaling Networks

Once the receptors for this compound are identified, the next logical step will be to meticulously map the intracellular signaling cascades that are triggered upon its binding. It is known that lipid mediators like this compound can influence a variety of signaling pathways, including those involving G-protein coupled receptors (GPCRs) and nuclear receptors like peroxisome proliferator-activated receptors (PPARs). umich.edu For example, other related lipid mediators have been shown to activate protein kinase signaling. mdpi.com

Unraveling these networks will involve a combination of biochemical assays, molecular biology techniques, and systems biology approaches. This will help to identify the downstream kinases, phosphatases, transcription factors, and target genes that are modulated by this compound. A detailed understanding of these signaling pathways is crucial for predicting the cellular and physiological consequences of modulating this compound activity. In male mice treated with a soluble epoxide hydrolase inhibitor, levels of 8,15-DiHETE were altered, suggesting a potential role in neuroprotective signaling pathways. nih.gov

Development of Selective Modulators for 8,15-DiHETE Pathways

A thorough understanding of the receptors and signaling pathways of this compound will enable the rational design and development of selective pharmacological modulators. These could include:

Selective agonists: To mimic and enhance the potentially beneficial effects of this compound.

Selective antagonists: To block the detrimental effects of this compound in pathological conditions.

Enzyme inhibitors: To selectively block the synthesis of this compound by targeting the specific lipoxygenases involved. nih.gov

The development of such tools is crucial for dissecting the precise roles of the this compound pathway and for validating it as a therapeutic target. High-throughput screening of chemical libraries followed by medicinal chemistry optimization will be key strategies in this endeavor. The development of selective activators for enzymes like 15-LOX-1 could also influence the production of such mediators. acs.org

Exploration of Pre-clinical Therapeutic Potential in Disease Models

With selective modulators in hand, researchers can then explore the therapeutic potential of targeting the this compound pathway in various preclinical disease models. Based on current knowledge, several areas appear promising for investigation. The hyperalgesic properties of this compound suggest a role in pain and inflammation. nih.govnih.gov Therefore, its antagonists could be tested in models of inflammatory pain.

Furthermore, DiHETEs have been implicated in cardiovascular conditions and metabolic diseases. semanticscholar.orgnih.gov For example, while this compound itself had no effect on the activity of cardiac afferents in one study, other related lipid mediators did, suggesting a complex role for this class of molecules in cardiovascular regulation. physiology.org Altered levels of various DiHETE isomers have been noted in conditions like proliferative diabetic retinopathy and Alzheimer's disease, although the specific role of the 8(R),15(S) isomer in these contexts requires further clarification. semanticscholar.orgmdpi.com The effects of fumonisins on oxylipin profiles, including 8,15-DiHETE, in animal models also point to its potential involvement in toxicology and disease pathogenesis. mdpi.com Studies in various disease models will be critical to determine the therapeutic relevance of modulating this compound pathways.

Disease AreaPotential Role of this compoundPreclinical Model Focus
Inflammatory PainInduction of hyperalgesia. nih.govModels of inflammatory pain (e.g., carrageenan-induced paw edema)
Cardiovascular DiseasePotential modulation of vascular tone and inflammation. physiology.orgucanr.eduModels of hypertension, atherosclerosis, and myocardial infarction
NeuroinflammationAltered levels in neurodegenerative disease models. nih.govModels of Alzheimer's disease, Parkinson's disease, and stroke
Allergic InflammationEosinophil chemotaxis by the 8(S),15(S) isomer. caymanchem.combioscience.co.ukModels of asthma and allergic dermatitis

Q & A

Q. What enzymatic pathways synthesize 8(R),15(S)-DiHETE, and how can researchers validate these pathways experimentally?

this compound is produced via the 15-lipoxygenase (15-LOX) pathway, where 15(S)-HETE undergoes double oxidation. To validate this, researchers can:

  • Use HPLC/UV analysis to separate and identify intermediates like 15(S)-HPETE and its dihydroperoxy derivatives .
  • Confirm structural identity via LC-MS/MS and compare retention times with synthetic standards .
  • Employ chiral chromatography to distinguish stereoisomers (e.g., 8(R) vs. 8(S) configurations) and assess enzymatic specificity .

Q. How does this compound differ functionally from its stereoisomer 8(S),15(S)-DiHETE?

  • Hyperalgesia vs. Antagonism : this compound induces hyperalgesia (pain sensitization), while 8(S),15(S)-DiHETE acts as a dose-dependent antagonist, reversing this effect in rodent models .
  • Cell-Specific Chemotaxis : 8(S),15(S)-DiHETE selectively recruits eosinophils (ED50 = 1.5 µM) but not neutrophils, suggesting stereospecific receptor interactions .
  • Methodological Note : Use dose-response assays in isolated immune cells and nociceptive threshold measurements in vivo to quantify functional differences .

Q. What analytical techniques are critical for quantifying this compound in biological samples?

  • LC-MS/MS : Provides high sensitivity and specificity for detecting dihydroxy metabolites in complex matrices like cell media or tissue homogenates .
  • Chiral HPLC : Essential for resolving enantiomers (e.g., 8(R) vs. 8(S)) and confirming enzymatic vs. non-enzymatic oxidation .
  • Cross-Reactivity Testing : Validate antibodies or ELISA kits against structurally similar molecules (e.g., 5,15-DiHETE exhibits <1% cross-reactivity) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound's pro-inflammatory vs. anti-inflammatory roles?

  • Context-Dependent Effects : In macrophages, 15-LOX-1 activity produces anti-inflammatory mediators like protectins, while this compound may amplify inflammation via C-fiber sensitization .
  • Experimental Design : Compare outcomes across cell types (e.g., eosinophils vs. neurons) and models (e.g., in vitro vs. in vivo). Use knockout models (e.g., 15-LOX-1-deficient mice) to isolate pathways .
  • Concentration Gradients : Test sub-micromolar vs. micromolar doses, as effects may reverse at higher concentrations due to receptor saturation .

Q. What methodological challenges arise in studying this compound's stereoisomers, and how can they be addressed?

  • Stereochemical Purity : Synthetic standards often contain mixed isomers. Use enantioselective synthesis (e.g., Nicolaou’s total synthesis) to obtain pure stereoisomers .
  • Co-Elution Issues : In reversed-phase chromatography, this compound may co-elute with other isomers. Pair chiral columns with tandem MS for unambiguous identification .
  • Biological Activity Confounds : Validate enantiomer-specific effects using competitive binding assays (e.g., LTB4 receptor antagonism studies) .

Q. How does this compound modulate nociception, and what experimental models best capture this?

  • Mechanism : this compound sensitizes C-fiber mechanoheat nociceptors, while 8(S),15(S)-DiHETE elevates nociceptive thresholds, suggesting endogenous balance in pain regulation .
  • Model Selection :
    • In Vitro : Dorsal root ganglion (DRG) neurons exposed to inflammatory mediators (e.g., PGE2) .
    • In Vivo : Rat hindpaw hyperalgesia models with intraplantar DiHETE injections .
  • Data Interpretation : Measure threshold shifts (e.g., von Frey filaments) and correlate with lipidomic profiles of tissue .

Q. What are the implications of this compound's species-specific effects for translational research?

  • Human vs. Rodent Metabolism : Human eosinophils produce this compound via 15-LOX-1, but rodent enzyme isoforms may differ in activity .
  • Cross-Species Validation : Use primary human cells (e.g., mast cells, eosinophils) and compare with transgenic models expressing human 15-LOX-1 .
  • Pharmacokinetic Studies : Assess metabolite stability across species using radiolabeled tracers (e.g., ³H- or ¹⁴C-DiHETE) .

Methodological Recommendations

  • Stereoisomer Handling : Store DiHETEs in ethanol at -20°C to prevent autoxidation; warm to 37°C and sonicate before use to improve solubility .
  • Data Contradictions : Pre-register hypotheses and include positive/negative controls (e.g., LTB4 for chemotaxis assays) to contextualize findings .
  • Collaborative Studies : Partner with synthetic chemists for enantiomerically pure standards and lipidomics labs for high-throughput profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.